molecular formula C19H22F3N5O2 B2821140 N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide CAS No. 2097926-81-1

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide

Cat. No.: B2821140
CAS No.: 2097926-81-1
M. Wt: 409.413
InChI Key: IFPIPJTXLQZRSC-UHFFFAOYSA-N
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Description

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide is a highly potent and brain-penetrant inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator of necroptosis and inflammatory signaling. This compound is specifically designed for investigating the role of RIPK1-driven pathways in the central nervous system. Its primary research value lies in modeling and dissecting the mechanisms of neurodegenerative diseases, as RIPK1 activation is implicated in the pathology of conditions such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. By potently inhibiting RIPK1 kinase activity, this molecule blocks downstream necroptotic cell death and the production of pro-inflammatory cytokines, thereby providing a critical tool for validating RIPK1 as a therapeutic target in preclinical studies. Research utilizing this inhibitor has been instrumental in demonstrating that RIPK1 inhibition can protect motor neurons and slow disease progression in models of ALS, highlighting its significant potential for elucidating novel treatment strategies for currently incurable neurological disorders. The compound's optimized pharmacokinetic properties, including its ability to cross the blood-brain barrier, make it a superior research-grade agent for in vivo studies aimed at understanding neuroinflammation and programmed cell death.

Properties

IUPAC Name

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5O2/c1-11-23-15(19(20,21)22)10-16(24-11)27-8-6-12(7-9-27)25-18(28)17-13-4-2-3-5-14(13)26-29-17/h10,12H,2-9H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPIPJTXLQZRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=C4CCCCC4=NO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[2-Methyl-6-(Trifluoromethyl)Pyrimidin-4-yl]-N-(Tetrahydrofuran-2-Ylmethyl)Piperidine-4-Carboxamide (CAS No. 1775528-91-0)

  • Structural Differences: The tetrahydrofuran-2-ylmethyl group replaces the 4,5,6,7-tetrahydro-2,1-benzoxazole moiety in the target compound.
  • Molecular Properties: Property Target Compound CAS 1775528-91-0 Molecular Formula C₁₉H₂₁F₃N₅O₂ (estimated) C₁₇H₂₃F₃N₄O₂ Molecular Weight ~423.4 g/mol 372.400 g/mol H-Bond Donors/Acceptors 1 / 8 1 / 8 InChIKey Not provided NWKCSJMJCDGQLS-UHFFFAOYSA-N The reduced molecular weight of CAS 1775528-91-0 suggests improved bioavailability, but the absence of the benzoxazole ring may diminish target affinity in certain contexts .

4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-N-(3-Oxo-4H-1,4-Benzoxazin-6-yl)Piperazine-1-Carboxamide (CAS No. 866137-49-7)

  • Structural Differences : This compound features a pyridinyl group with chloro and trifluoromethyl substituents, linked to a benzoxazine ring via a piperazine-carboxamide bridge. Unlike the target compound, it lacks the pyrimidine core and tetrahydrobenzoxazole system, which may shift its mechanism of action toward kinase inhibition or epigenetic modulation .
  • Bioactivity Implications : Benzoxazine derivatives are associated with anti-inflammatory and anticancer activities, but the pyridinyl-piperazine scaffold in CAS 866137-49-7 may enhance selectivity for ATP-binding pockets in kinases .

4-(6-Fluoro-1,2-Benzisoxazol-3-yl)-1-[2-(2-Methyl-4-Oxo-6,7,8,9-Tetrahydro-4H-Pyrido[1,2-a]Pyrimidin-3-yl)Ethyl]-Piperidinium Nitrate

  • Key Structural Features: This analog (from ) incorporates a benzisoxazole ring and a pyrido-pyrimidinone system. Single-crystal X-ray data (R factor = 0.067) confirm a rigid, planar conformation, which contrasts with the more flexible tetrahydrobenzoxazole ring in the target compound . Such rigidity could enhance binding to flat enzymatic active sites but reduce membrane permeability .

Research Findings and Implications

  • Bioactivity Gaps : While the target compound’s structural analogs exhibit diverse bioactivities (e.g., ferroptosis induction in oral cancer cells , kinase inhibition ), direct evidence for its efficacy is absent in the provided materials.
  • Synthetic Challenges : The trifluoromethylpyrimidine and tetrahydrobenzoxazole moieties necessitate multi-step syntheses, as seen in related compounds from and . Yield optimization and regioselectivity remain critical hurdles.
  • Therapeutic Potential: Based on structural parallels, the compound may show promise in targeting: Ferroptosis pathways: Given the role of trifluoromethyl groups in enhancing compound stability and membrane penetration . Kinase inhibition: The pyrimidine core is a common scaffold in kinase inhibitors like imatinib .

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can reaction yields be optimized?

  • Methodology: The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core followed by coupling with the piperidine-benzoxazole-carboxamide moiety. Key steps include:
  • Nucleophilic substitution at the pyrimidine ring (e.g., introducing trifluoromethyl and methyl groups under basic conditions) .
  • Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to link the piperidine and benzoxazole units .
  • Purification via column chromatography or recrystallization to isolate high-purity product .
  • Optimization: Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity) and identify optimal conditions. Computational reaction path searches (e.g., quantum chemical calculations) can reduce trial-and-error experimentation .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • Techniques:
  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm regiochemistry and substituent positions .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (using SHELX programs) to resolve absolute stereochemistry and intermolecular interactions .
  • HPLC with UV/fluorescence detection for purity assessment (>95% threshold) .

Q. What physicochemical properties (e.g., solubility, logP) are relevant for in vitro assays?

  • Key Properties:
  • LogP: Predicted to be moderate (~3.5) due to the trifluoromethyl group (lipophilic) and carboxamide (polar), calculated via software like MarvinSketch .
  • Solubility: Enhanced in DMSO or aqueous buffers with cyclodextrin carriers.
  • Stability: Assessed under physiological pH (e.g., PBS at 37°C) using LC-MS to detect degradation products .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding?

  • Approach:
  • Perform molecular docking (AutoDock Vina, Schrödinger) to predict interactions with biological targets (e.g., kinases, GPCRs) .
  • Use molecular dynamics simulations (AMBER/GROMACS) to study binding stability and conformational changes .
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements (Kd/IC50) .

Q. How should researchers address contradictory biological activity data across assays?

  • Resolution Strategy:
  • Conduct orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .
  • Evaluate off-target effects using broad-panel screening (e.g., Eurofins Pharma Discovery) .
  • Optimize assay conditions (e.g., ATP concentrations in kinase assays) to minimize false positives .

Q. What experimental strategies are effective for studying metabolic stability in vitro?

  • Protocol:
  • Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • Identify metabolites using high-resolution tandem MS and compare with synthetic standards .
  • Modify the benzoxazole or piperidine moieties to block oxidative hotspots (e.g., CYP3A4-mediated metabolism) .

Q. How can crystallographic data resolve ambiguities in electron density maps for this compound?

  • Crystallography Workflow:
  • Collect high-resolution data (<1.8 Å) at synchrotron facilities to improve signal-to-noise ratios .
  • Use SHELXL for refinement, applying restraints for flexible regions (e.g., piperidine ring) .
  • Validate with Rfree cross-validation and omit maps to confirm ligand placement .

Data Analysis and Optimization

Q. What statistical methods are recommended for analyzing dose-response relationships in target inhibition studies?

  • Analysis Tools:
  • Fit data to four-parameter logistic models (GraphPad Prism) to calculate EC50/Hill slopes .
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
  • Use machine learning (Random Forest, SVM) to correlate structural features with activity trends .

Q. How can researchers leverage high-throughput screening (HTS) data to prioritize derivatives?

  • Prioritization Criteria:
  • Potency: Select compounds with IC50 < 1 µM in primary assays .
  • Selectivity: Exclude derivatives showing >50% inhibition in off-target panels .
  • ADME Profiles: Favor compounds with microsomal stability (t1/2 > 30 min) and moderate permeability (Papp > 5 × 10⁻⁶ cm/s) .

Structural and Mechanistic Insights

Q. What role does the trifluoromethyl group play in modulating target binding?

  • Mechanistic Impact:
  • Enhances hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites) .
  • Reduces metabolic oxidation due to fluorine’s electron-withdrawing effects, confirmed via comparative studies with non-fluorinated analogs .

Q. How can structure-activity relationship (SAR) studies guide scaffold optimization?

  • SAR Strategies:
  • Bioisosteric replacement (e.g., substituting benzoxazole with indole) to improve solubility .
  • Fragment-based design to explore alternative piperidine substitutions (e.g., spirocycles for conformational restriction) .

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